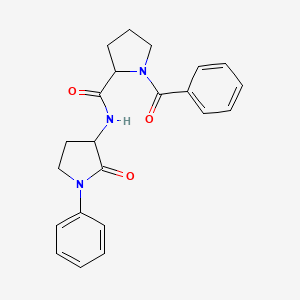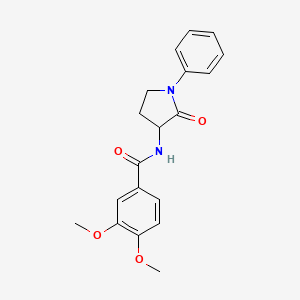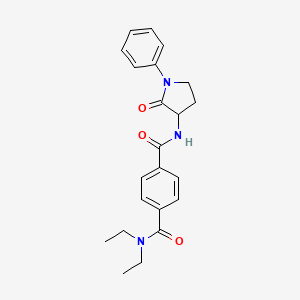
4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a phenyl group, and a benzene dicarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the benzene dicarboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening can optimize reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide include:
This compound analogs: These compounds have similar structures but with slight modifications.
Other pyrrolidinone derivatives: Compounds with the pyrrolidinone ring but different substituents.
Benzene dicarboxamide derivatives: Compounds with the benzene dicarboxamide moiety but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-24(4-2)21(27)17-12-10-16(11-13-17)20(26)23-19-14-15-25(22(19)28)18-8-6-5-7-9-18/h5-13,19H,3-4,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVVWHRPJGRVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7173521.png)
![2-ethyl-N-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]quinolin-6-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7173525.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7173540.png)
![1-[1-(3-Hydroxyphenyl)ethyl]-3-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylurea](/img/structure/B7173541.png)
![(8-fluoro-5-methyl-3,4-dihydro-2H-quinolin-1-yl)-[4-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7173548.png)
![1-[(4-methoxyphenyl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-4-carboxamide](/img/structure/B7173555.png)
![1-[(4-methoxyphenyl)methyl]-N-[3-(1-methyltetrazol-5-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7173562.png)
![N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7173569.png)
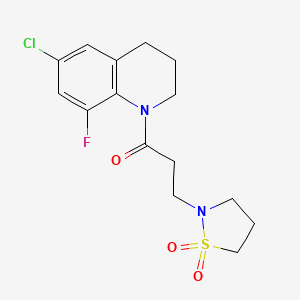
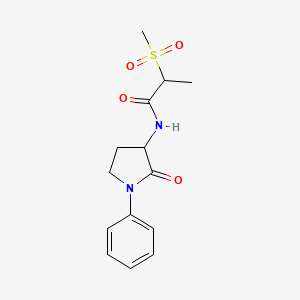
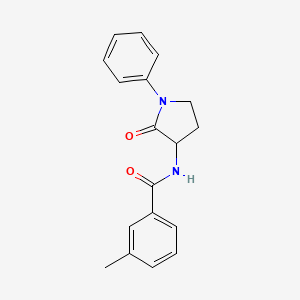
![1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-2-methylsulfonylethanone](/img/structure/B7173602.png)
